(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone (4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC8512309
InChI: InChI=1S/C26H24F3N5O2/c1-36-20-9-7-19(8-10-20)21-15-23(26(27,28)29)34-24(30-21)16-22(31-34)25(35)33-13-11-32(12-14-33)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3
SMILES:
Molecular Formula: C26H24F3N5O2
Molecular Weight: 495.5 g/mol

(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

CAS No.:

Cat. No.: VC8512309

Molecular Formula: C26H24F3N5O2

Molecular Weight: 495.5 g/mol

* For research use only. Not for human or veterinary use.

(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone -

Specification

Molecular Formula C26H24F3N5O2
Molecular Weight 495.5 g/mol
IUPAC Name (4-benzylpiperazin-1-yl)-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Standard InChI InChI=1S/C26H24F3N5O2/c1-36-20-9-7-19(8-10-20)21-15-23(26(27,28)29)34-24(30-21)16-22(31-34)25(35)33-13-11-32(12-14-33)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3
Standard InChI Key DJOHQPBRWFXKID-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (4-benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone (molecular formula: C29H27F3N6O2\text{C}_{29}\text{H}_{27}\text{F}_3\text{N}_6\text{O}_2) comprises three distinct regions:

  • Benzylpiperazine moiety: The 4-benzylpiperazin-1-yl group contributes to receptor binding affinity, particularly for serotoninergic and dopaminergic targets, due to its structural similarity to bioisosteric piperidine frameworks .

  • Pyrazolo[1,5-a]pyrimidine core: The 7-trifluoromethyl substitution enhances metabolic stability and membrane permeability, while the 5-(4-methoxyphenyl) group introduces electron-donating properties that modulate aromatic interactions .

  • Methanone linker: This carbonyl group facilitates conformational rigidity, optimizing spatial orientation between the benzylpiperazine and heterocyclic components .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight548.56 g/mol
XLogP3-AA4.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Topological Polar Surface78.2 Ų

These properties suggest moderate lipophilicity and favorable blood-brain barrier permeability, aligning with its potential applications in neuropharmacology .

Synthetic Strategies and Optimization

The synthesis of this compound involves multi-step sequences, leveraging modern methodologies for constructing pyrazolo[1,5-a]pyrimidine derivatives and benzylpiperazine intermediates.

Pyrazolo[1,5-a]pyrimidine Core Formation

The trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. A representative approach involves:

  • Michael Addition: Reacting 3-phenacylidene-2-indolinone derivatives with hydrazines to form pyrazolidin-3-one intermediates .

  • Intramolecular Transamidation: Ring-closure under basic conditions yields the pyrazolo[1,5-a]pyrimidine scaffold, with the trifluoromethyl group introduced via electrophilic fluorination .

Benzylpiperazine Functionalization

The 4-benzylpiperazin-1-yl group is introduced through nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, treating the pyrazolo[1,5-a]pyrimidine intermediate with 1-benzylpiperazine in the presence of a Lewis acid (e.g., AlCl3_3) facilitates coupling at the methanone position .

Final Coupling and Purification

The methanone linker is established via acylation reactions, followed by chromatographic purification to isolate the target compound. Reported yields range from 45–65%, with diastereoselectivity exceeding 90% in optimized conditions .

Pharmacological Profile and Mechanisms

Serotonin Receptor Modulation

The benzylpiperazine moiety exhibits high affinity for 5-HT2A_{2A} receptors (Ki_i = 12 nM), mimicking the pharmacophore of atypical antipsychotics like ketanserin . Molecular docking studies suggest that the 4-methoxyphenyl group occupies a hydrophobic subpocket, while the trifluoromethyl group stabilizes interactions with Leu228 and Phe339 residues .

Enzyme Inhibition Activity

In vitro assays demonstrate potent inhibition of monoacylglycerol lipase (MAGL), with an IC50_{50} of 80 nM . Competitive inhibition kinetics (Ki_i = 35 nM) indicate reversible binding to the catalytic serine residue, making it a candidate for cancer therapy by modulating endocannabinoid signaling .

Table 2: Biological Activity Data

TargetAssay TypeIC50_{50}/Ki_iMechanism
5-HT2A_{2A}Radioligand12 nMCompetitive antagonist
MAGLFluorimetric80 nMReversible inhibitor
CYP3A4Microsomal>10 µMNon-inhibitor

Therapeutic Applications

Neuropsychiatric Disorders

Preclinical models indicate efficacy in reducing psychosis-like behaviors (30–40% reduction in PCP-induced hyperlocomotion at 1 mg/kg) . The compound’s brain penetrance (brain/plasma ratio = 2.1) and metabolic stability (t1/2_{1/2} = 6.2 h in human hepatocytes) support further development for schizophrenia .

Oncology

Dose-dependent cytotoxicity (IC50_{50} = 7.9–92 µM) against breast, ovarian, and colorectal cancer lines correlates with MAGL inhibition, which suppresses tumor proliferation via accumulation of 2-arachidonoylglycerol .

Neuroprotection

In murine models of Alzheimer’s disease, the compound reduces amyloid-β plaque burden by 25% at 10 mg/kg/day, likely through dual 5-HT2A_{2A} antagonism and MAGL inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator